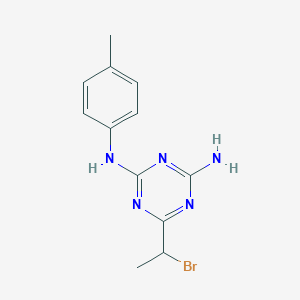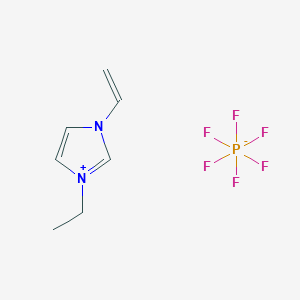
6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 219646-18-1 . It has a molecular weight of 246.31 .
Molecular Structure Analysis
The InChI Code of the compound is1S/C14H18N2O2/c17-14 (16-6-8-18-9-7-16)12-3-4-13-11 (10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder in physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Chemosensor Development
The compound has been utilized in the design and synthesis of novel chemosensors for selective identification of toxic Pd2+ ions. These chemosensors exhibit selective fluorescence turn-off performances, with very low limits of detection, making them useful in detecting highly toxic metal ions with high specificity and sensitivity. Quantum chemical calculations suggest their stability and notable sensing abilities, emphasizing their potential in environmental and analytical chemistry (Shally et al., 2020).
Chemical Synthesis Methodology
The compound plays a role in various synthesis methodologies. It is involved in a one-pot synthesis process of dihydropyrindines and tetrahydroquinolines, showing its versatility in organic synthesis (Yehia et al., 2002). Another synthesis involves a domino protocol for creating highly functionalized tetrahydroisoquinolines, highlighting its role in the creation of new benzene rings through a sequence of complex chemical reactions (Balamurugan et al., 2011).
Synthesis of Complex Organic Compounds
The compound is also used in the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines, which are further used to synthesize various complex organic compounds, showcasing its utility in creating a wide array of chemically diverse molecules (El-Dean et al., 2008).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound is part of the synthesis process of 1,2,3,4-tetrahydroquinolines with donor and acceptor groups, extending to the synthesis of fused tetrahydroquinolines and quinolines. This showcases its role in creating molecules that could be crucial in drug development and pharmaceutical research (Shally et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
morpholin-4-yl(1,2,3,4-tetrahydroquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVMKRJPYCBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N3CCOCC3)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)





![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)


![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)


